Pom2-C-hmbp -

Pom2-C-hmbp

Catalog Number: EVT-10911056
CAS Number:
Molecular Formula: C18H33O8P
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Pom2-C-hmbp is synthesized through a series of chemical reactions that modify the precursor C-hmbp. The synthesis typically involves:

  1. Formation of Phosphonamidate Prodrugs: The initial step includes coupling C-hmbp with glycine derivatives to form mixed esters.
  2. Oxidation: A catalytic amount of selenium dioxide and tert-butyl hydroperoxide is used to introduce an allylic hydroxyl group, yielding the desired olefin isomer.
  3. Isolation and Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound.
Molecular Structure Analysis

The molecular structure of Pom2-C-hmbp features a phosphorus atom at its core, bonded to various functional groups that enhance its biological activity. Key structural components include:

  • Phosphorus Atom: Central to its function as a phosphonamidate.
  • Allylic Hydroxyl Group: Introduced during synthesis, crucial for its interaction with target cells.
  • Glycine Derivatives: These modifications are essential for enhancing the compound's stability and bioavailability.

Molecular data indicate that Pom2-C-hmbp has a logP value of approximately 3.42, suggesting moderate lipophilicity, which may influence its cellular uptake and distribution .

Chemical Reactions Analysis

Pom2-C-hmbp undergoes various chemical reactions that are pivotal for its biological activity:

  1. Hydrolysis: In biological systems, Pom2-C-hmbp can be hydrolyzed to release active C-hmbp, which triggers T cell activation.
  2. Metabolism: The compound exhibits rapid plasma metabolism, which impacts its pharmacokinetics and therapeutic efficacy .
  3. Interaction with Butyrophilin Ligands: The compound engages in ligand-receptor interactions that are critical for immune modulation.

These reactions highlight the importance of Pom2-C-hmbp as an effective prodrug in therapeutic applications .

Mechanism of Action

Pom2-C-hmbp activates Vγ9Vδ2 T cells through a specific mechanism:

  • Binding to Butyrophilin 3A1: Upon administration, Pom2-C-hmbp binds to butyrophilin 3A1 on T cells, leading to their activation.
  • Induction of Cytotoxicity: This binding triggers downstream signaling pathways that enhance T cell proliferation and cytotoxic activity against target cells.
  • Bypassing Energy-Dependent Uptake: Unlike some other compounds, Pom2-C-hmbp can enter target cells without relying on energy-dependent mechanisms, making it effective even in challenging environments .
Physical and Chemical Properties Analysis

The physical and chemical properties of Pom2-C-hmbp include:

These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic efficacy .

Applications

Pom2-C-hmbp has several scientific applications:

  • Immunotherapy: It is being investigated for its ability to enhance immune responses against tumors by activating Vγ9Vδ2 T cells.
  • Cancer Treatment: Studies suggest that compounds like Pom2-C-hmbp can improve the efficacy of cancer therapies by promoting targeted immune responses .
  • Research Tool: It serves as a valuable tool for studying T cell biology and the mechanisms underlying immune activation.
Molecular Mechanisms of BTN3A1 Activation by POM2-C-HMBP

Ligand-Binding Dynamics in the B30.2 Domain of Butyrophilin Subfamily 3 Member A1

The intracellular B30.2 domain of butyrophilin subfamily 3 member A1 serves as the specific molecular target for phosphoantigen recognition. Structural analyses reveal a shallow, positively charged binding pocket within this domain that accommodates the diphosphate moiety of endogenous ligands like (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate. Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate is metabolized intracellularly to release (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate, which engages this binding pocket through critical electrostatic interactions. Key residues involved include Histidine 381, which forms a hydrogen bond with the ligand's hydroxyl group, and Arginine 448, which participates in salt bridge formation with the phosphonate group [2] [3]. Mutation of Histidine 381 to alanine completely abolishes ligand binding, confirming its essential role in coordinating the ligand within the B30.2 domain [2].

Fluorescence polarization binding assays demonstrate that (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate exhibits moderate binding affinity (IC₅₀ = 2,560 μM) compared to the natural diphosphate ligand (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate (IC₅₀ = 23 μM). This difference is attributed to reduced electrostatic complementarity, as the monophosphonate lacks the β-phosphate group that engages additional arginine residues (Arginine 442 and Arginine 499) in the binding pocket [2]. Despite this lower binding affinity, cellular activation potency exceeds that of natural phosphoantigens, highlighting the significance of efficient intracellular delivery in functional outcomes [6] [8].

Table 1: Binding Affinities of Selected Butyrophilin Subfamily 3 Member A1 Ligands

CompoundFP IC₅₀ (μM)Interferon γ Production EC₅₀ (μM)
(E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate23.00.0042
(E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate2,5603.4
Dimethylallyl Diphosphate2701.5
Isopentenyl Diphosphate51371
Sodium Diphosphate1,140No stimulation

Conformational Changes in Butyrophilin Subfamily 3 Member A1 Induced by Intracellular Prodrug Metabolism

Following ligand engagement in the B30.2 domain, Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate metabolism induces substantial structural reorganization throughout the intracellular domain of butyrophilin subfamily 3 member A1. Small-angle X-ray scattering and nuclear magnetic resonance spectroscopy studies demonstrate that ligand binding triggers repositioning of the B30.2 domain relative to the juxtamembrane region [3] [5]. This conformational shift involves direct interaction between the ligand's phosphonate group and backbone amides within the juxtamembrane region, particularly at Threonine 304 [3].

The juxtamembrane region serves as a critical molecular switch for butyrophilin subfamily 3 member A1 activation. Mutation of Threonine 304 to alanine significantly impairs Vγ9Vδ2 T cell activation by both natural phosphoantigens and Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate, confirming its essential role in signal transduction [3]. This conformational rearrangement enables the intracellular domains of butyrophilin subfamily 3 member A1 and butyrophilin subfamily 2 member A1 to interact in a ligand-dependent manner. Isothermal titration calorimetry studies confirm a direct interaction between the intracellular domains of these proteins only in the presence of phosphoantigens [1] [5].

Nano-bioluminescence resonance energy transfer experiments further demonstrate that phosphoantigen binding reduces the distance between butyrophilin subfamily 2 member A1 and butyrophilin subfamily 3 member A1 intracellular domains in living cells. This interaction requires an intact juxtamembrane region in butyrophilin subfamily 2 member A1, with specific residues (Leucine 318, Tryptophan 320, and Leucine 325) identified as crucial for complex formation and subsequent T cell receptor activation [5].

Role of Charge-Neutral Prodrug Design in Bypassing Membrane Permeability Barriers

The design of Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate strategically addresses the fundamental limitation of natural phosphoantigens: their highly charged nature that impedes passive diffusion across cell membranes. The prodrug incorporates two pivaloyloxymethyl groups that mask the negative charges of the phosphonate moiety, resulting in a substantially more lipophilic molecule (calculated partition coefficient = 1.45) compared to (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate (calculated partition coefficient = -2.34) [4] [6]. This chemical modification enables passive cellular uptake independent of energy-dependent transporters or endocytic pathways.

Functional evidence for this bypass mechanism comes from temperature-shift experiments. When target cells are treated with (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate at 4°C—a condition that inhibits active transport and endocytosis—Vγ9Vδ2 T cell-mediated lysis is significantly reduced. In contrast, Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate retains full activity under identical conditions, confirming its energy-independent uptake mechanism [6] [10]. This property is particularly advantageous for targeting malignant cells with impaired transport mechanisms.

Once inside the cell, endogenous esterases cleave the pivaloyloxymethyl groups, releasing the active metabolite (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate. This bioactivation occurs rapidly in the cytosolic compartment, where the ligand can then engage the B30.2 domain of butyrophilin subfamily 3 member A1 [6] [8]. The prodrug strategy thus achieves efficient intracellular delivery while maintaining the specific molecular recognition required for butyrophilin subfamily 3 member A1 activation.

Comparative Analysis of Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate versus Endogenous Phosphoantigens in Butyrophilin Subfamily 3 Member A1 Engagement

Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate exhibits distinct pharmacological advantages over endogenous phosphoantigens despite structural similarities. While both (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate and its synthetic analog activate the same receptor complex, their molecular interactions and functional outcomes differ significantly:

Binding Site Engagement: Molecular docking studies reveal that (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate (the active metabolite of Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate) interacts primarily with the α-phosphate binding region of the B30.2 pocket, engaging Tryptophan 421 and Methionine 424. In contrast, (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate forms additional stabilizing interactions with the β-phosphate binding region through Arginine 442 and Arginine 499 [2]. This differential engagement explains the approximately 100-fold lower binding affinity observed for (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate in fluorescence polarization assays.

Functional Potency: Despite reduced receptor binding affinity, Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate demonstrates superior cellular potency in Vγ9Vδ2 T cell activation assays. The prodrug stimulates interferon γ production with half-maximal effective concentration values (0.015 μM) comparable to natural (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate (0.0042 μM) and significantly more potent than isopentenyl diphosphate (71 μM) [2] [8]. This apparent discrepancy between binding affinity and functional efficacy highlights the critical importance of efficient intracellular delivery in phosphoantigen pharmacology.

Activation Kinetics: The activation kinetics of Vγ9Vδ2 T cells follow a power law function relative to both dose and exposure time. Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate achieves maximal T cell activation more rapidly than natural phosphoantigens due to immediate cellular penetration. Mathematical modeling reveals that prodrug activity depends linearly on concentration and follows a t² relationship with time, whereas natural phosphoantigens exhibit complex kinetics reflecting delayed accumulation [8].

Table 2: Functional Comparison of Butyrophilin Subfamily 3 Member A1 Ligands in Cellular Assays

Property(E)-4-Hydroxy-3-Methyl-But-2-Enyl DiphosphateBis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl PhosphonateIsopentenyl Diphosphate
Vγ9Vδ2 T Cell Proliferation EC₅₀0.00051 μM0.0054 μM36 μM
Interferon γ Production EC₅₀0.0042 μM0.015 μM71 μM
Time to Maximal Activation16-24 hours4-8 hours>48 hours
Membrane Transport MechanismEnergy-dependentPassive diffusionEnergy-dependent
Butyrophilin Subfamily 2 Member A1 DependencyRequiredRequiredRequired

Receptor Complex Requirements: Both classes of ligands require the butyrophilin subfamily 3 member A1/butyrophilin subfamily 2 member A1 complex for immune recognition. CRISPR/Cas9-mediated knockout of butyrophilin subfamily 2 member A1 abolishes T cell responses to both (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate and Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate [5]. Intracellular domain interactions between these receptors, as measured by bioluminescence resonance energy transfer, increase similarly with both ligands, indicating convergence on the same signaling pathway despite differences in binding kinetics [1] [5]. These findings collectively demonstrate that Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate represents a pharmacologically optimized ligand that leverages prodrug technology to overcome the delivery limitations of natural phosphoantigens while maintaining specific engagement of the butyrophilin activation complex.

Properties

Product Name

Pom2-C-hmbp

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy-[(E)-5-hydroxy-4-methylpent-3-enyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate

Molecular Formula

C18H33O8P

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C18H33O8P/c1-14(11-19)9-8-10-27(22,25-12-23-15(20)17(2,3)4)26-13-24-16(21)18(5,6)7/h9,19H,8,10-13H2,1-7H3/b14-9+

InChI Key

IPOCPVGCROEFJO-NTEUORMPSA-N

Canonical SMILES

CC(=CCCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)CO

Isomeric SMILES

C/C(=C\CCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)/CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.